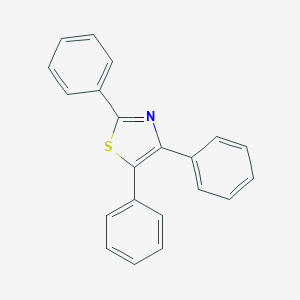
2,4,5-Triphenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenylthiazole is a useful research compound. Its molecular formula is C21H15NS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
2,4,5-Triphenylthiazole has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit selective growth inhibition against various cancer cell lines. For instance, certain synthesized thiazoles have shown promising results in inhibiting leukemia cell proliferation and have been linked to potential in vivo antifilarial activity . Additionally, the compound's structural properties facilitate interactions with biological targets that are crucial for cancer therapy.
Photodynamic Therapy
The compound has garnered attention as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This mechanism is particularly relevant for developing treatments that target cancer cells while minimizing damage to surrounding healthy tissues. Studies have demonstrated that this compound can enhance photodynamic effects when used in conjunction with light exposure, making it a candidate for innovative therapeutic applications.
Anticonvulsant Properties
Research also highlights the anticonvulsant properties of thiazole derivatives. For example, certain analogues of this compound have displayed significant protective effects in animal models of seizures, indicating potential use in treating epilepsy . The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance anticonvulsant activity.
Agricultural Applications
Herbicidal Activity
The compound's derivatives have shown potential as herbicides due to their ability to inhibit photosynthetic processes in plants. Studies indicate that certain thiazole derivatives can inhibit chlorophyll production and photosynthesis in species such as Chlorella vulgaris and spinach chloroplasts. This suggests applications in agricultural settings for weed control and crop management.
Material Science
Synthesis of Functional Materials
this compound is also utilized in synthesizing functional materials through various chemical reactions. Notably, it can be employed in one-pot protocols for synthesizing triarylated thiazoles without the need for intermediate purification. This method enhances efficiency and yield compared to traditional multi-step synthesis routes . Such materials may find applications in electronics and photonic devices due to their unique optical properties.
Case Studies and Research Findings
Propriétés
Numéro CAS |
2104-11-2 |
|---|---|
Formule moléculaire |
C21H15NS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
IGMDHDLFALHDPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
2104-11-2 |
Pictogrammes |
Corrosive; Acute Toxic |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













